molecular formula C12H14N2OS B14902955 n-(4-((3-Cyanopropyl)thio)phenyl)acetamide

n-(4-((3-Cyanopropyl)thio)phenyl)acetamide

Cat. No.: B14902955
M. Wt: 234.32 g/mol
InChI Key: WOMHUJKUWREHKF-UHFFFAOYSA-N
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Description

n-(4-((3-Cyanopropyl)thio)phenyl)acetamide: is an organic compound with the molecular formula C12H14N2OS It is a derivative of acetamide, featuring a phenyl ring substituted with a cyanopropylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(4-((3-Cyanopropyl)thio)phenyl)acetamide typically involves the reaction of 4-aminophenylacetic acid with 3-chloropropionitrile in the presence of a base, followed by thiolation with a suitable thiol reagent. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Temperature: The reaction is usually carried out at elevated temperatures, around 70-80°C.

    Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: n-(4-((3-Cyanopropyl)thio)phenyl)acetamide can undergo oxidation reactions, typically forming sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanopropylthio group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: n-(4-((3-Cyanopropyl)thio)phenyl)acetamide is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of novel organic molecules with potential biological activity.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents.

Medicine: The compound’s derivatives are explored for their potential medicinal properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of advanced materials.

Mechanism of Action

The mechanism of action of n-(4-((3-Cyanopropyl)thio)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the derivative being studied. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

  • n-(4-((3-Oxopropyl)thio)phenyl)acetamide
  • n-(4-((3-Hydroxypropyl)thio)phenyl)acetamide
  • n-(4-((3-Methylpropyl)thio)phenyl)acetamide

Comparison: n-(4-((3-Cyanopropyl)thio)phenyl)acetamide is unique due to the presence of the cyanopropylthio group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in research and industry.

Properties

Molecular Formula

C12H14N2OS

Molecular Weight

234.32 g/mol

IUPAC Name

N-[4-(3-cyanopropylsulfanyl)phenyl]acetamide

InChI

InChI=1S/C12H14N2OS/c1-10(15)14-11-4-6-12(7-5-11)16-9-3-2-8-13/h4-7H,2-3,9H2,1H3,(H,14,15)

InChI Key

WOMHUJKUWREHKF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)SCCCC#N

Origin of Product

United States

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